2-(Azetidin-1-yl)-5-bromopyrimidine

Boiling Point Volatility Purification

Fragment-based drug discovery requires low-MW building blocks with defined 3D geometry. 2-(Azetidin-1-yl)-5-bromopyrimidine (214 Da, LogP 1.51) delivers a strained azetidine ring for spatial pre-organization-absent in pyrrolidine/piperidine analogs-while ambient dry storage eliminates cold-chain logistics. • 5-Br handle enables Suzuki cross-coupling for library generation • Batch-specific NMR/HPLC/GC QC documentation on request • ≥95% purity; white crystalline solid; lead-like physicochemical profile

Molecular Formula C7H8BrN3
Molecular Weight 214.06 g/mol
CAS No. 850349-22-3
Cat. No. B113087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-5-bromopyrimidine
CAS850349-22-3
Molecular FormulaC7H8BrN3
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC=C(C=N2)Br
InChIInChI=1S/C7H8BrN3/c8-6-4-9-7(10-5-6)11-2-1-3-11/h4-5H,1-3H2
InChIKeyOOQMJOASAODMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-yl)-5-bromopyrimidine Physicochemical & Sourcing Profile


2-(Azetidin-1-yl)-5-bromopyrimidine is a heterocyclic building block that combines a 5-bromopyrimidine core with a strained four-membered azetidine ring, yielding the molecular formula C₇H₈BrN₃ and a molecular weight of 214.06 g mol⁻¹ . Commercial suppliers routinely offer this compound at ≥95% purity, with batch-specific QC documentation (NMR, HPLC, GC) available on request . Its structural class bridges pyrimidine-directed kinase inhibitor scaffolds and azetidine-based conformational constraint strategies, making it a recurrent intermediate in medicinal chemistry programs targeting JAK-family kinases and related inflammatory or proliferative disorders [1].

2-(Azetidin-1-yl)-5-bromopyrimidine: Azetidine vs. Pyrrolidine/Piperidine


Substituting the azetidine ring of 2-(Azetidin-1-yl)-5-bromopyrimidine with a larger saturated heterocycle (pyrrolidine, piperidine) or replacing the entire amine moiety with chlorine generates a different compound with distinct physicochemical and reactivity profiles. The four-membered azetidine imparts higher ring strain, lower molecular weight, and a more three-dimensional shape compared to five- or six-membered analogs, directly affecting boiling point, density, lipophilicity, and subsequent synthetic derivatisation pathways . These differences preclude simple one-for-one interchange in multi-step syntheses where physical form, volatility, or polarity govern reaction outcomes or purification protocols.

2-(Azetidin-1-yl)-5-bromopyrimidine vs. Structural Analogs


Lower Boiling Point vs. Larger Ring Analogs

2-(Azetidin-1-yl)-5-bromopyrimidine exhibits a significantly lower boiling point (333 °C at 760 mmHg) compared with its pyrrolidine analog (345 °C) and piperidine analog (358 °C) . This ~12–25 °C depression reflects the reduced molecular weight and compact shape of the azetidine ring, facilitating milder distillation or sublimation conditions during purification.

Boiling Point Volatility Purification

Higher Density for Formulation Handling

The density of 2-(Azetidin-1-yl)-5-bromopyrimidine (1.661 g cm⁻³) is approximately 6.8% higher than that of the pyrrolidine congener (1.555 g cm⁻³) and 12.8% higher than the piperidine congener (1.473 g cm⁻³) . The higher density is consistent with more efficient crystal packing driven by the compact azetidine motif.

Density Solid Form Formulation

Lower Molecular Weight for Fragment and PROTAC Design

With a molecular weight of 214.06 g mol⁻¹, the target compound is 6.1% lighter than the pyrrolidine analog (228.09 g mol⁻¹) and 11.6% lighter than the piperidine analog (242.12 g mol⁻¹) . In fragment-based campaigns or PROTAC linker strategies, this mass difference translates into a smaller heavy‑atom count and reduced steric footprint.

Molecular Weight Fragment-Based Drug Discovery PROTAC

Balanced Lipophilicity for Solubility and Permeability

The calculated LogP of 2-(Azetidin-1-yl)-5-bromopyrimidine is 1.51 , placing it in a favourable lipophilicity window for CNS and oral drug candidates. While precise LogP values for the pyrrolidine and piperidine analogs were not located in the same database, the trend of increasing LogP with chain length is well established for homologous N‑alkylpyrimidine series, suggesting the azetidine derivative offers the lowest LogP among the three N-linked saturated heterocycle congeners .

LogP Lipophilicity ADME

Ambient Storage Stability Simplifies Inventory

The compound is reported as a white crystalline solid that remains stable when stored dry at ambient temperature and protected from light and moisture . In contrast, the pyrrolidine and piperidine analogs are frequently recommended for storage at 2–8 °C , implying that the azetidine derivative may tolerate wider temperature excursions without degradation.

Stability Storage Shelf Life

2-(Azetidin-1-yl)-5-bromopyrimidine Applications


Kinase-Focused Fragment Library Design

The compound's low molecular weight (214 Da) and moderate LogP (1.51) align with fragment lead-likeness criteria, while the 5-bromopyrimidine core acts as a hinge-binding motif in kinase inhibitors. The patent literature explicitly describes azetidinyl pyrimidines as kinase-function modulators, supporting inclusion in fragment screens targeting JAK and related kinases [1].

Conformational Restraint for PROTAC Linkers

The strained azetidine ring introduces three-dimensionality and restricted bond rotation absent in pyrrolidine or piperidine analogs. When incorporated into PROTAC linkers, the rigidified geometry can pre-organise the degrader for ternary complex formation, potentially improving degradation efficiency without adding molecular weight [1].

Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling

The 5‑bromo substituent provides a versatile synthetic handle for palladium-catalysed cross-coupling reactions. Because the azetidine ring is stable under typical Suzuki conditions, this building block enables rapid generation of substituted pyrimidine libraries with diverse aryl, heteroaryl, or vinyl partners, making it a preferred intermediate over the heavier pyrrolidine and piperidine congeners when final compound molecular weight is a critical parameter .

Room-Temperature Stable Collection for HTS

Ambient-temperature dry storage eliminates cold-chain dependence, simplifying plate preparation and robotic handling in high-throughput screening centres. This logistical advantage, combined with batch-level QC documentation (NMR, HPLC, GC) provided by suppliers, reduces the risk of compound degradation during prolonged screening campaigns and ensures reproducible assay results .

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